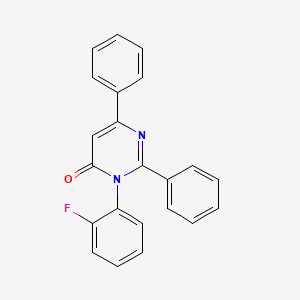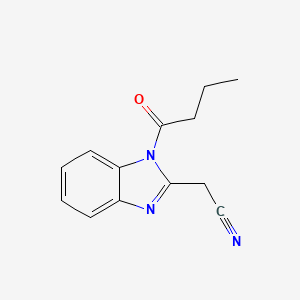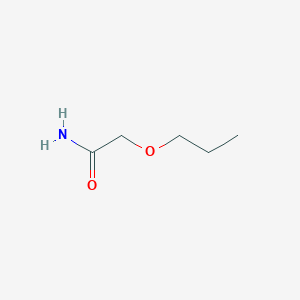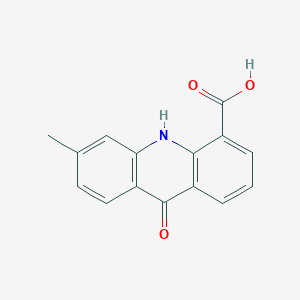![molecular formula C19H30N4O5 B12920658 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one: is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a nonyl chain. Its molecular formula is C19H30N4O6.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: This involves the construction of the purine ring system through cyclization reactions.
Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, where the purine base is reacted with a protected sugar derivative.
Introduction of the Nonyl Chain: The nonyl chain is attached through alkylation reactions, often using nonyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can target the purine ring or the nonyl chain, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the sugar moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its role in biochemical pathways and interactions with enzymes.
- Potential use as a probe in studying cellular processes.
Medicine:
- Explored for its therapeutic potential in treating various diseases.
- Studied for its ability to interact with biological targets such as nucleic acids and proteins.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:
Inhibition of Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
相似化合物的比较
8-methoxyguanosine: Similar structure with a methoxy group at the 8-position of the purine ring.
Xanthosine: A purine nucleoside with a similar sugar moiety but different substituents on the purine ring.
Uniqueness:
- The presence of the nonyl chain distinguishes 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one from other similar compounds, potentially altering its physical and chemical properties.
- Its unique structure may confer specific biological activities not observed in other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H30N4O5 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one |
InChI |
InChI=1S/C19H30N4O5/c1-2-3-4-5-6-7-8-9-13-21-17-14(18(27)22-13)20-11-23(17)19-16(26)15(25)12(10-24)28-19/h11-12,15-16,19,24-26H,2-10H2,1H3,(H,21,22,27)/t12-,15-,16-,19-/m1/s1 |
InChI 键 |
IZUOEYLZGSJMQA-BGIGGGFGSA-N |
手性 SMILES |
CCCCCCCCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CCCCCCCCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)



![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)


![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)



